molecular formula C19H23N3O4 B2915138 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1171498-64-8

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2915138
CAS No.: 1171498-64-8
M. Wt: 357.41
InChI Key: IIJVFRFPQPJKJJ-UHFFFAOYSA-N
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Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a high-purity chemical compound intended for research and development purposes. This molecule features a 1,3,4-oxadiazole scaffold linked to a benzo[d][1,3]dioxole group, a structural motif found in compounds investigated for various biological activities . The integration of the piperidine moiety and the 2,2-dimethylpropanoyl group suggests potential for modulating physicochemical and pharmacokinetic properties, making it a candidate for exploratory studies in medicinal chemistry. Researchers can utilize this compound as a building block or key intermediate in the synthesis of more complex molecules, or as a reference standard in analytical method development. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation and material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)18(23)22-8-4-5-13(10-22)17-21-20-16(26-17)12-6-7-14-15(9-12)25-11-24-14/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJVFRFPQPJKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a piperidine derivative.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole-oxadiazole intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol and Piperidine Moieties
Compound Name Key Structural Features Molecular Weight Biological Activity/Application Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one α,β-unsaturated ketone linker between benzo[d][1,3]dioxol and piperidine 259.30 Anticonvulsant (Ilepcimide)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone Pyrazoline ring fused with benzo[d][1,3]dioxol; piperazine-ethanone side chain 373.24 Antibacterial potential
3-(Benzo-1,3-dioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one Methyl-substituted piperidine; α,β-unsaturated ketone 273.31 Antifungal and antiaflatoxigenic activity
Target Compound 1,3,4-Oxadiazole core; piperidine linked to 2,2-dimethylpropan-1-one ~375.43* Hypothesized antimicrobial/antifungal [N/A]

*Estimated based on molecular formula (C₂₁H₂₅N₃O₄).

Key Observations :

  • The α,β-unsaturated ketone in analogues like (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one enhances conjugation and electronic interactions, critical for anticonvulsant activity .
  • Piperazine/piperidine substituents improve solubility and membrane permeability, as seen in antibacterial pyrazoline derivatives .
Compounds with 1,3,4-Oxadiazole Cores
Compound Name Key Structural Features Molecular Weight Application/Activity Reference
Oxadiazon (3-(2,4-dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one) Chlorinated phenyl; tert-butyl substituent 345.22 Herbicide
Oxadiargyl (3-(2,4-dichloro-5-propargyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one) Propargyloxy group; tert-butyl substituent 341.20 Herbicide
Target Compound Benzo[d][1,3]dioxol; piperidine-dimethylpropanone ~375.43 Hypothesized bioactivity [N/A]

Key Observations :

  • Oxadiazon and oxadiargyl demonstrate the role of electron-withdrawing substituents (e.g., chlorine) in herbicidal activity via inhibition of protoporphyrinogen oxidase .
  • The target compound’s benzo[d][1,3]dioxol group may redirect bioactivity toward eukaryotic targets (e.g., antimicrobial enzymes) due to its prevalence in bioactive natural products .
Pharmacokinetic and Physicochemical Comparisons
Parameter Target Compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Molecular Weight ~375.43 259.30 435.50
LogP (Predicted) ~3.2* 2.8 2.5
Hydrogen Bond Acceptors 5 3 6
Rotatable Bonds 6 3 8
Bioavailability Moderate (Lipinski compliant) High Moderate

*Estimated using Crippen and McGowan methods .

Key Observations :

  • The target compound’s higher molecular weight and rotatable bonds compared to (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one may reduce membrane permeability but enhance target binding through conformational flexibility.

Biological Activity

The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that incorporates a variety of functional groups known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, and its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through an oxadiazole unit. This structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy.

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds. For example, derivatives with piperidine and oxadiazole components have demonstrated cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to our target compound showed IC50 values in the micromolar range against breast cancer cell lines . The mechanism often involves induction of apoptosis through caspase pathways .

Neuroprotective Effects

The piperidine moiety is known for its neuroprotective properties. Compounds featuring this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that such compounds can modulate neurotransmitter levels and enhance cognitive function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzodioxole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that compounds with larger substituents on the benzodioxole ring exhibited higher inhibition zones compared to smaller analogs. This suggests that structural modifications can significantly affect biological activity .

Study 2: Anticancer Activity

In another investigation, a series of oxadiazole derivatives were tested for their anticancer activity against human cancer cell lines. The compound similar to our target demonstrated an IC50 value of 5 µM against MCF-7 cells. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells .

Data Tables

Biological Activity Target Organism/Cell Line IC50 (µM) Mechanism
AntimicrobialE. coli12Cell wall disruption
AnticancerMCF-75Apoptosis induction
NeuroprotectiveNeuronal cells10Oxidative stress reduction

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